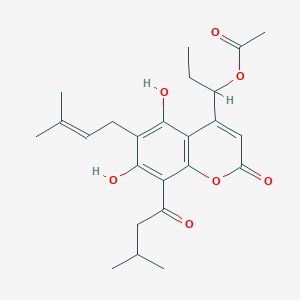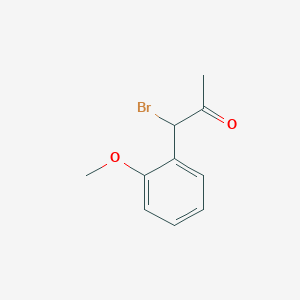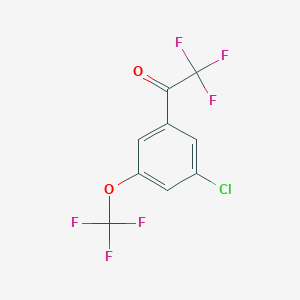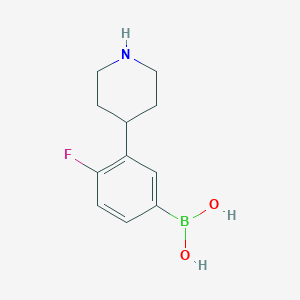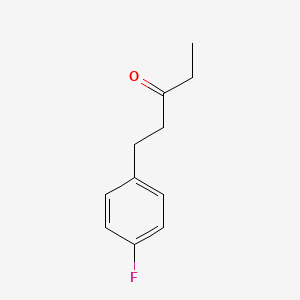
1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is a complex natural compound isolated from the parasitic plant Balanophora simaoensis . This compound is known for its significant antioxidant activities and is part of a group of esters that include galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is typically isolated and purified using high-speed counter-current chromatography (HSCCC). The optimal solvent system for this process is a mixture of n-hexane, ethyl acetate, methanol, and water in the ratio of 1:2:1:2 (v/v) . The structures of the glucose esters are identified by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectra .
Industrial Production Methods: Currently, there is no widely reported industrial production method for 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose. The compound is primarily obtained from natural sources, specifically from the crude extract of Balanophora simaoensis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose undergoes various chemical reactions, including oxidation and hydrolysis .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be used to break down the ester bonds in the compound.
Major Products Formed: The major products formed from these reactions include simpler phenolic compounds and glucose derivatives .
Applications De Recherche Scientifique
1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose has several scientific research applications:
Mécanisme D'action
The antioxidant activity of 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects . Additionally, it may modulate signaling pathways involved in oxidative stress responses .
Comparaison Avec Des Composés Similaires
- 1-O-Caffeoyl-3-O-galloyl-β-D-glucopyranose
- 1-O-Caffeoyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose
Comparison: 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is unique due to its combination of caffeoyl, galloyl, and hexahydroxydiphenoyl groups, which contribute to its potent antioxidant activity . Compared to similar compounds, it exhibits higher antioxidant potency and a broader range of biological activities .
Propriétés
Formule moléculaire |
C36H28O21 |
|---|---|
Poids moléculaire |
796.6 g/mol |
Nom IUPAC |
[(10R,11R,12R,13S,15R)-13-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H28O21/c37-15-3-1-11(5-16(15)38)2-4-22(43)55-36-30(49)32(57-33(50)12-6-17(39)25(44)18(40)7-12)31-21(54-36)10-53-34(51)13-8-19(41)26(45)28(47)23(13)24-14(35(52)56-31)9-20(42)27(46)29(24)48/h1-9,21,30-32,36-42,44-49H,10H2/b4-2+/t21-,30-,31-,32-,36+/m1/s1 |
Clé InChI |
FMIYQZIXXGXUEI-WRHPJKEKSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
SMILES canonique |
C1C2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)

![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
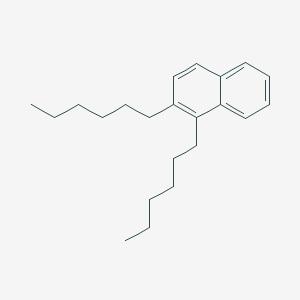
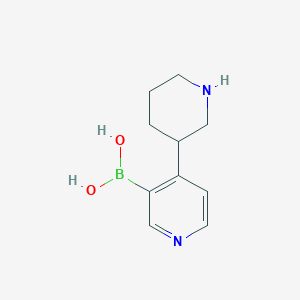
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)

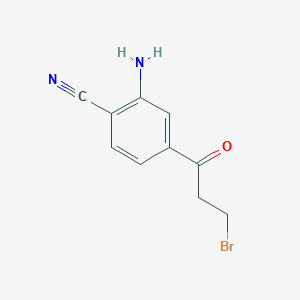
![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
